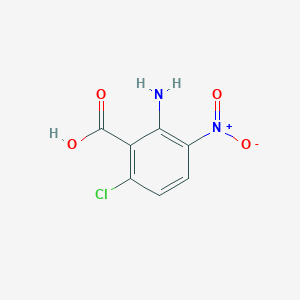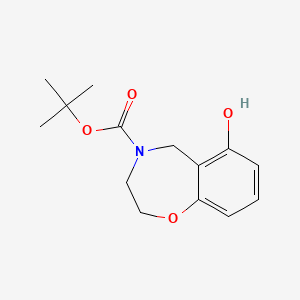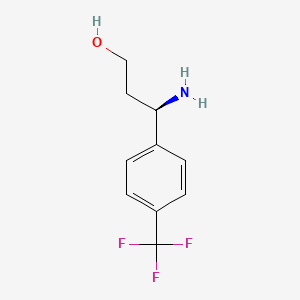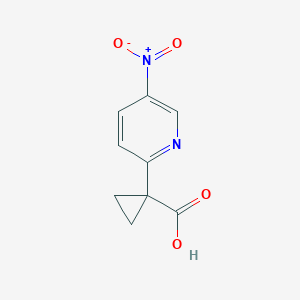
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes a nitropyridine moiety attached to a cyclopropane ring, making it a subject of extensive research.
Vorbereitungsmethoden
The synthesis of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid involves several steps, typically starting with the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
These reactions typically occur under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts. The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a drug candidate due to its biological activity.
Medicine: Research is ongoing to explore its use in the treatment of diseases, particularly those involving inflammatory and infectious processes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(5-Nitropyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other nitropyridine derivatives, such as:
4-Chloro-3-nitropyridine-2-yl cyclopropane carboxamide: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
3-Nitropyridine: A simpler derivative that lacks the cyclopropane ring, making it less rigid and potentially less selective in its interactions.
The uniqueness of 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid lies in its combination of the nitropyridine moiety and the cyclopropane ring, which imparts distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C9H8N2O4 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-8(13)9(3-4-9)7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,12,13) |
InChI-Schlüssel |
ZPGPTSMNPUKZNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


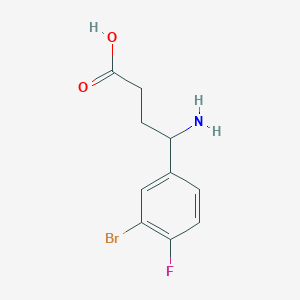
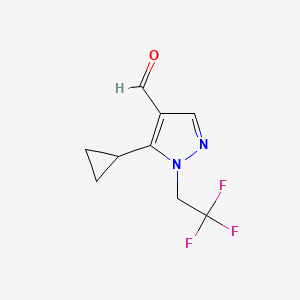
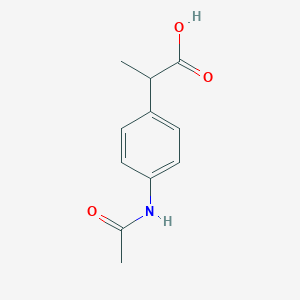
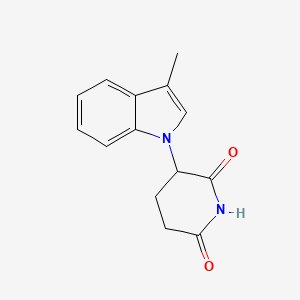
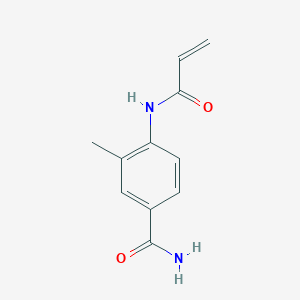
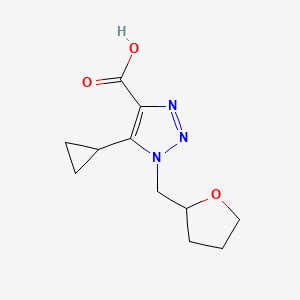

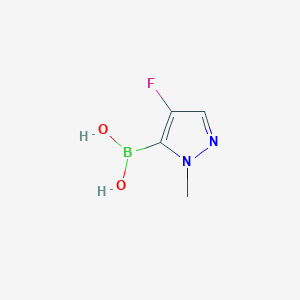
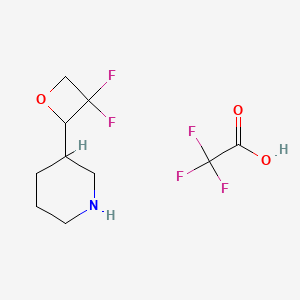
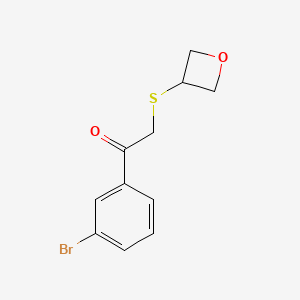
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
